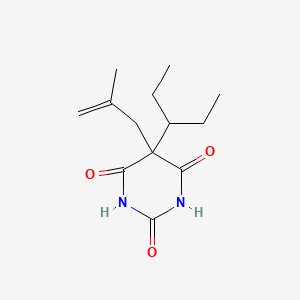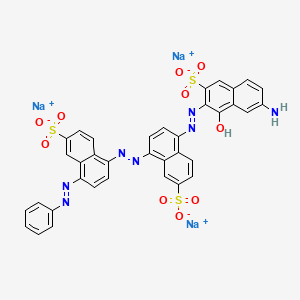
H-Val-Leu-N(Ph(4-NO2))Arg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Val-Leu-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide compound that consists of a sequence of amino acids: valine, leucine, and arginine, with a nitrophenyl group attached to the arginine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Leu-N(Ph(4-NO2))Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The nitrophenyl group can be introduced through a specific coupling reaction with the arginine residue.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-Val-Leu-N(Ph(4-NO2))Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
H-Val-Leu-N(Ph(4-NO2))Arg-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of H-Val-Leu-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a reactive site for covalent modification of target proteins, leading to changes in their activity or function. The peptide sequence can also facilitate binding to specific receptors or enzymes, modulating their activity through competitive or allosteric mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Val-pro-asn-leu-pro-gln-arg-phe-NH2:
Arg-Val-Leu-®-Phe-Glu-Ala-Nle-NH2: A peptide with a similar sequence but different functional groups, used in various research applications.
Uniqueness
H-Val-Leu-N(Ph(4-NO2))Arg-NH2 is unique due to the presence of the nitrophenyl group, which provides distinct chemical reactivity and potential for covalent modification of target proteins. This feature sets it apart from other peptides with similar sequences but lacking the nitrophenyl group.
Propriétés
Formule moléculaire |
C23H38N8O5 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C23H38N8O5/c1-13(2)12-17(29-21(33)19(24)14(3)4)22(34)30(15-7-9-16(10-8-15)31(35)36)18(20(25)32)6-5-11-28-23(26)27/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H2,25,32)(H,29,33)(H4,26,27,28)/t17-,18-,19-/m0/s1 |
Clé InChI |
TVMZTTLWRJQMIM-FHWLQOOXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


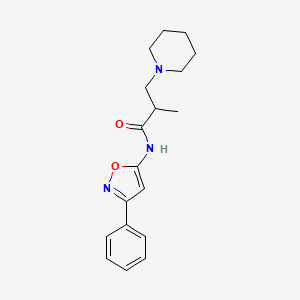
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)

![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
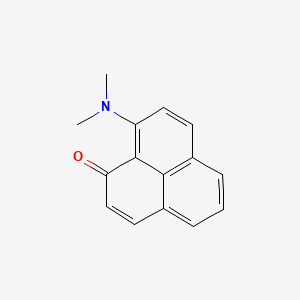
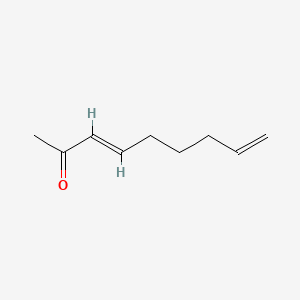
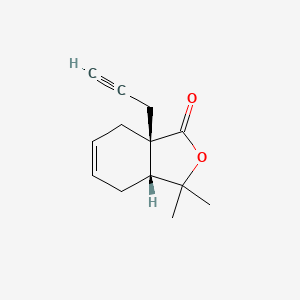
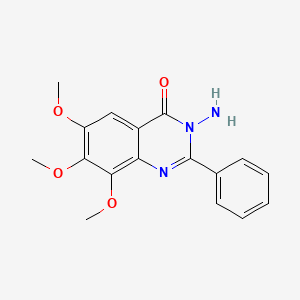
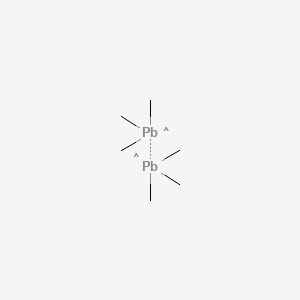
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
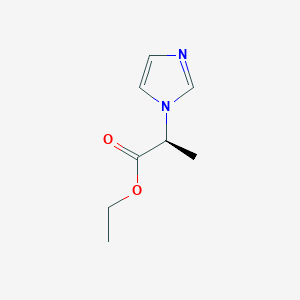
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
